molecular formula C8H10N2O2 B1508425 6-(2-Hydroxyethylamino)nicotinaldehyde

6-(2-Hydroxyethylamino)nicotinaldehyde

Cat. No. B1508425
M. Wt: 166.18 g/mol
InChI Key: DMSWBAFWCUNOTH-UHFFFAOYSA-N
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Patent
US08653109B2

Procedure details

10.12 g (165.68 mmol) of 2-aminoethanol are added to 1.00 g (7.06 mmol) of 6-chloronicotinaldehyde, and the reaction mixture is then stirred at 135° C. for 14 h. This gives a yellow solution which is fractionated by distillation in a kugelrohr apparatus (2.2 mbar, 100° C.). The fraction comprising the desired product is then directly reacted further.
Quantity
10.12 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][OH:4].Cl[C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][N:7]=1>>[OH:4][CH2:3][CH2:2][NH:1][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
10.12 g
Type
reactant
Smiles
NCCO
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is then stirred at 135° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This gives a yellow solution which
DISTILLATION
Type
DISTILLATION
Details
is fractionated by distillation in a kugelrohr apparatus (2.2 mbar, 100° C.)
CUSTOM
Type
CUSTOM
Details
is then directly reacted further

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
OCCNC1=NC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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